5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

Sedative pharmacology Clomethiazole metabolism Locomotor activity

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride (also designated NLA-715) is a 4,5-disubstituted thiazole derivative with the molecular formula C₆H₈ClNOS·HCl and CAS number 141186-33-6 (free base CAS 72579-01-2). It is classified as the α-carbon-hydroxylated metabolite of the sedative-hypnotic drug clomethiazole (Distraneurin®).

Molecular Formula C6H9Cl2NOS
Molecular Weight 214.11 g/mol
Cat. No. B13441702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride
Molecular FormulaC6H9Cl2NOS
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(CCl)O.Cl
InChIInChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H
InChIKeyCEOOVHSDNCNLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride: Procurement-Grade Reference Standard and Active Metabolite


5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride (also designated NLA-715) is a 4,5-disubstituted thiazole derivative with the molecular formula C₆H₈ClNOS·HCl and CAS number 141186-33-6 (free base CAS 72579-01-2). It is classified as the α-carbon-hydroxylated metabolite of the sedative-hypnotic drug clomethiazole (Distraneurin®) [1]. The compound is established as a pharmacologically active metabolite and is supplied as a certified reference standard for pharmaceutical impurity profiling and bioanalytical method validation, with commercial purity typically ≥95% [2].

Why 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride Cannot Be Substituted by Other Clomethiazole Metabolites


Clomethiazole undergoes primary and secondary hepatic metabolism, generating multiple hydroxylated and dechlorinated metabolites including NLA-272 (5-(1-hydroxyethyl)-4-methylthiazole), NLA-511 (5-acetyl-4-methylthiazole), and the target compound NLA-715 (5-(1-hydroxy-2-chloroethyl)-4-methylthiazole). These structurally related metabolites display divergent pharmacological activity profiles that preclude generic interchange [1]. Specifically, only NLA-715 retains measurable sedative potency (ED₅₀ 240 µmol kg⁻¹), while NLA-272 and NLA-511 are devoid of sedative activity at equivalent dosing (ED₅₀ >600 µmol kg⁻¹) [1]. Moreover, NLA-715 exhibits brain penetration kinetics that differ substantially from its parent compound and co-metabolites, underscoring the risk of erroneous pharmacological conclusions when substituting non-validated reference standards [1].

Quantitative Product-Specific Differentiation Evidence for 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride


Sole Sedative Metabolite: NLA-715 vs. NLA-272 and NLA-511 in Locomotor Activity Assay

In a murine spontaneous locomotor activity model, NLA-715 (5-(1-hydroxy-2-chloroethyl)-4-methylthiazole) demonstrated measurable sedative efficacy with an ED₅₀ of 240 µmol kg⁻¹. In contrast, the co-metabolites NLA-272 (5-(1-hydroxyethyl)-4-methylthiazole) and NLA-511 (5-acetyl-4-methylthiazole) each failed to reach an ED₅₀ at doses up to 600 µmol kg⁻¹ (ED₅₀ >600 µmol kg⁻¹). The parent drug clomethiazole was more potent (ED₅₀ 180 µmol kg⁻¹), but NLA-715 is the only metabolite that retains quantifiable sedative activity [1].

Sedative pharmacology Clomethiazole metabolism Locomotor activity

Brain Penetration of NLA-715 vs. Parent Clomethiazole and Co-Metabolites After Equimolar Dosing

Gerbil brain concentrations of NLA-715 reached 2.2 times the level achieved by clomethiazole following equimolar dosing (600 µmol kg⁻¹, i.p.). By comparison, NLA-272 and NLA-511 achieved brain concentrations 38 times and 92 times higher than clomethiazole, respectively. NLA-715 displays intermediate brain penetration among the metabolite set, with peak brain levels significantly lower than NLA-272 and NLA-511, yet exceeding clomethiazole [1].

Brain penetration Pharmacokinetics Clomethiazole metabolites

Absence of Neuroprotective Activity Distinguishes NLA-715 from Clomethiazole

In the gerbil transient global ischaemia model, clomethiazole (600 µmol kg⁻¹ i.p.) administered 60 min post-occlusion attenuated hippocampal neurodegeneration by approximately 70%. Under identical conditions, NLA-715, NLA-272, and NLA-511 each failed to show any neuroprotective effect, with hippocampal damage indistinguishable from vehicle-treated controls [1].

Neuroprotection Global ischaemia Gerbil model

Human Pharmacokinetic Behavior: NLA-715 Plasma Accumulation Exceeds Clomethiazole During Steady-State Infusion

During continuous 24-hour clomethiazole infusion (68 mg/kg edisilate) in human subjects, plasma levels of NLA-715 increased steadily and eventually exceeded parent clomethiazole concentrations in all subject groups (healthy controls, Child-Pugh A, and Child-Pugh B/C cohorts). This contrasts with the gerbil data where metabolite brain concentrations exceeded parent drug concentrations only transiently, highlighting a human-specific accumulation pattern that must be accounted for in clinical metabolite monitoring [1].

Human pharmacokinetics Hepatic impairment Metabolite accumulation

Certified Reference Standard Purity ≥95% with Full Structural Characterization for Regulatory Bioanalysis

Commercially available 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride reference standards are supplied with a minimum purity of 95% as determined by HPLC, accompanied by a Certificate of Analysis (COA) that includes HPLC chromatograms, mass spectrometry (MS), and proton nuclear magnetic resonance (HNMR) spectral data. This level of characterization and documentation is not uniformly available for the structurally related clomethiazole metabolites NLA-272 and NLA-511, which are primarily research chemicals without standardized analytical certification [1].

Reference standard Pharmaceutical impurity Bioanalytical validation

Optimal Scientific and Procurement Application Scenarios for 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride


Pharmacology of Clomethiazole-Mediated Sedation: Selective Investigation Without Neuroprotective Confounding

Researchers studying the sedative component of clomethiazole pharmacology should use NLA-715 as the metabolite probe, as it is the only metabolite demonstrating quantifiable sedative activity (ED₅₀ 240 µmol kg⁻¹ in mice). Concurrently, its complete lack of neuroprotective efficacy (0% attenuation of ischaemic hippocampal damage in gerbils) allows for clean experimental dissection of sedative mechanisms without confounding neuroprotection signals [1]. The differentiated brain penetration profile (2.2-fold higher than clomethiazole, but 17-fold lower than NLA-272) further supports its suitability for CNS pharmacology studies with controlled metabolite exposure [1].

Clinical Pharmacokinetic Monitoring of Clomethiazole Therapy in Hepatic Impairment

NLA-715 is the critical analyte for therapeutic drug monitoring during clomethiazole infusion, particularly in patients with hepatic impairment. Human pharmacokinetic data show that NLA-715 accumulates to levels exceeding parent clomethiazole in plasma during continuous infusion across all subject groups (healthy and hepatically impaired) [2]. Reliable quantitation of NLA-715 requires a certified reference standard with documented purity, as fluctuations in metabolite exposure directly correlate with the extent of hepatic clearance reduction, with a 50% decrease observed in moderate/severe liver impairment [2].

Regulatory-Compliant Impurity Profiling for Clomethiazole Pharmaceutical Products

Pharmaceutical manufacturers and contract research organizations (CROs) performing impurity profiling for clomethiazole drug substance or finished product must use a fully characterized impurity reference standard to meet ICH Q3A/Q3B requirements. 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is commercially certified as Clomethiazole Impurity 1, with a purity specification of ≥95% (HPLC) and a full analytical characterization package (COA with HPLC, MS, HNMR data) [3]. No other clomethiazole metabolite reference standard offers equivalent documentation for GMP-compliant analytical batch release or stability testing.

Bioanalytical Method Development and Validation for Metabolite Quantitation in Plasma

Bioanalytical laboratories developing LC-MS/MS or GC-MS methods for simultaneous quantitation of clomethiazole and its metabolites require a pure, authenticated reference standard of NLA-715 for calibration curve construction and quality control sample preparation. The compound's known chromatographic behavior and mass spectral profile (confirmed by vendor-supplied MS data) [3] enable robust method development, while its certified purity ensures accuracy and precision metrics meet FDA bioanalytical method validation guidance criteria.

Quote Request

Request a Quote for 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.